
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol is an organic compound that belongs to the class of phenols It features a bromophenyl group and a chlorophenol group connected through an imino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol typically involves the reaction of 4-bromoaniline with 4-chlorophenol in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common oxidizing agents used in this reaction include hydrogen peroxide and sodium hypochlorite. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and anilines.
Wissenschaftliche Forschungsanwendungen
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol involves its interaction with cellular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the imino linkage.
2-(1-((4-Chlorophenyl)imino)ethyl)-4-bromophenol: Similar structure with reversed positions of bromine and chlorine atoms.
4-Bromo-2-nitrophenol: Contains a nitro group instead of an imino group.
Uniqueness
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol is unique due to its specific combination of bromine, chlorine, and imino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105533-45-7 |
|---|---|
Molekularformel |
C14H11BrClNO |
Molekulargewicht |
324.60 g/mol |
IUPAC-Name |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-4-chlorophenol |
InChI |
InChI=1S/C14H11BrClNO/c1-9(13-8-11(16)4-7-14(13)18)17-12-5-2-10(15)3-6-12/h2-8,18H,1H3 |
InChI-Schlüssel |
IAWIRAZWEUUJME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


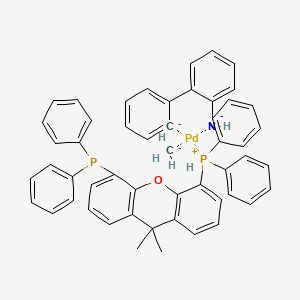
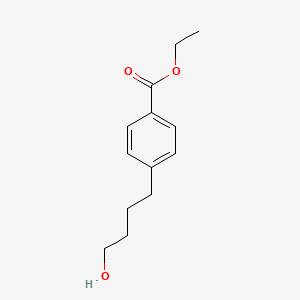


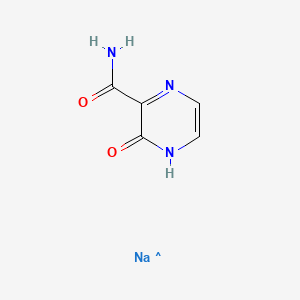
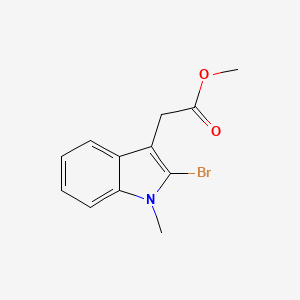
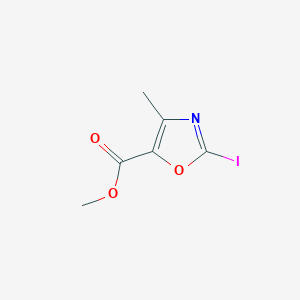

![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
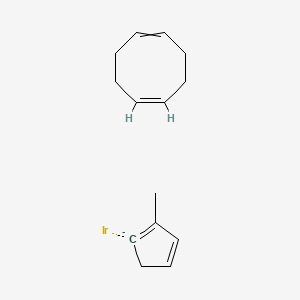


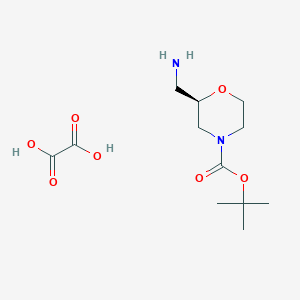
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
